(2,4-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride
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Overview
Description
(2,4-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride is a synthetic organic compound that features a pyrrolidine ring attached to a benzyl group substituted with two chlorine atoms at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.
Benzylation: The pyrrolidine ring is then benzylated using 2,4-dichlorobenzyl chloride in the presence of a base like sodium hydride or potassium carbonate to form (2,4-Dichloro-benzyl)-pyrrolidin-3-yl-amine.
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using similar steps but optimized for efficiency and yield. This includes the use of continuous flow reactors for the cyclization and benzylation steps, and crystallization techniques for the purification of the final hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzyl group or the pyrrolidine ring, potentially leading to the formation of secondary amines or dechlorinated products.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Secondary amines or dechlorinated benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2,4-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of drugs targeting specific receptors or enzymes.
Industry
Industrially, this compound can be used in the development of specialty chemicals, including agrochemicals and pharmaceuticals. Its derivatives may possess unique properties that are valuable in various applications.
Mechanism of Action
The mechanism of action of (2,4-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring and the dichlorobenzyl group contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2,4-Dichloro-benzyl)-pyrrolidin-2-yl-amine hydrochloride: Similar structure but with the pyrrolidine ring attached at a different position.
(2,4-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
(2,4-Dichloro-benzyl)-morpholin-3-yl-amine hydrochloride: Similar structure but with a morpholine ring.
Uniqueness
(2,4-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride is unique due to the specific positioning of the pyrrolidine ring and the dichlorobenzyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2.ClH/c12-9-2-1-8(11(13)5-9)6-15-10-3-4-14-7-10;/h1-2,5,10,14-15H,3-4,6-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHLHGQNWROXSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NCC2=C(C=C(C=C2)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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